molecular formula C27H21ClO B282121 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether

2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether

Cat. No. B282121
M. Wt: 396.9 g/mol
InChI Key: QDRQSWRAGVHKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether, also known as ACE, is a chemical compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been studied for its potential uses in various fields.

Mechanism of Action

The exact mechanism of action of 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether is not fully understood, but it is believed to act as a sigma-1 receptor agonist, modulating the activity of this receptor and affecting downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the inhibition of cell proliferation. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether in lab experiments is its potential as a selective sigma-1 receptor ligand. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether, including further studies on its mechanism of action, the development of more potent analogs, and the evaluation of its potential therapeutic applications in various diseases. Additionally, there is potential for the use of 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether as a tool in neuroscience research to better understand the role of the sigma-1 receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether involves several steps, including the reaction of 1-acenaphthenol with benzyl chloride, followed by the reaction of the resulting benzylated compound with 4-chlorobenzyl chloride. The final step involves the reaction of the resulting compound with ethyl magnesium bromide to yield 2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether.

Scientific Research Applications

2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases.

properties

Molecular Formula

C27H21ClO

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2-ethoxyacenaphthylene

InChI

InChI=1S/C27H21ClO/c1-2-29-27-23-13-7-11-19-10-6-12-22(25(19)23)26(27)24(18-8-4-3-5-9-18)20-14-16-21(28)17-15-20/h3-17,24H,2H2,1H3

InChI Key

QDRQSWRAGVHKII-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC3=C2C1=CC=C3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C2=CC=CC3=C2C1=CC=C3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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